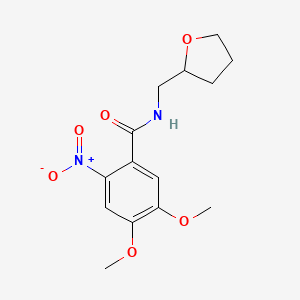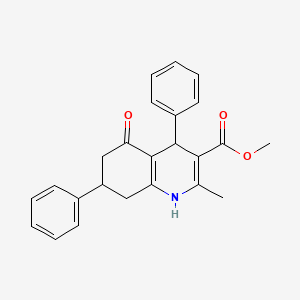![molecular formula C15H22ClNO B5101335 N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that is structurally similar to ketamine. DCK has gained popularity in recent years due to its unique pharmacological properties and potential applications in scientific research.
Mechanism of Action
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist, similar to ketamine. It also affects serotonin and dopamine receptors, leading to altered neurotransmitter activity in the brain. This mechanism of action is thought to underlie its antidepressant and analgesic effects.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has also been reported to produce hallucinations and altered perceptions in some users.
Advantages and Limitations for Lab Experiments
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has several advantages for use in laboratory experiments, including its unique pharmacological profile and potential therapeutic applications. However, it also has limitations, including potential toxicity and the need for further research to fully understand its effects.
Future Directions
There are several potential future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, including its use in combination with other drugs for enhanced therapeutic effects, its potential as a treatment for addiction, and further investigation into its mechanism of action. Additionally, more research is needed to fully understand the risks and benefits of N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate use and to develop safe and effective therapeutic applications.
Synthesis Methods
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate can be synthesized through a variety of methods, including reductive amination and the Leuckart-Wallach reaction. The most common method involves the reaction of 3-chlorophenylacetone with cyclohexylamine, followed by methylation with iodomethane and precipitation with oxalic acid.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used in a variety of scientific research studies, particularly in the fields of neuroscience and pharmacology. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-18-15-8-3-2-7-14(15)17-10-9-12-5-4-6-13(16)11-12/h4-6,11,14-15,17H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKFMIKMRRQBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)

![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)